
(4,4-Difluorobut-3-en-1-yl)(methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is a chemical compound that features a difluoromethyl group attached to a butenyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the introduction of the difluoromethyl group into the butenyl chain, followed by the attachment of the methylamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor molecule. This is followed by a series of reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets in biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4-difluorobut-3-en-1-yl)amine hydrochloride
- (4,4-difluorobut-3-en-1-yl)(ethyl)amine hydrochloride
- (4,4-difluorobut-3-en-1-yl)(propyl)amine hydrochloride
Uniqueness
(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to the presence of both the difluoromethyl group and the methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C5H10ClF2N |
|---|---|
Molekulargewicht |
157.59 g/mol |
IUPAC-Name |
4,4-difluoro-N-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H |
InChI-Schlüssel |
TUOGBIXNPXKYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC=C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


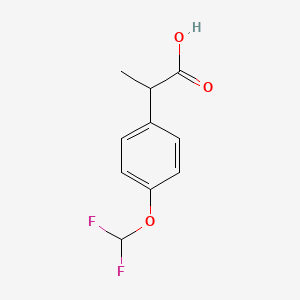
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)

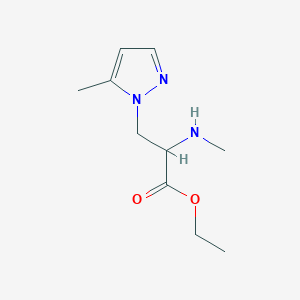
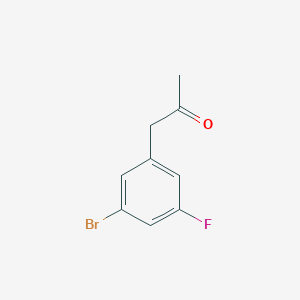
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
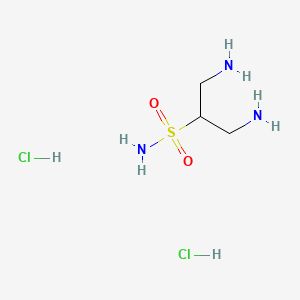
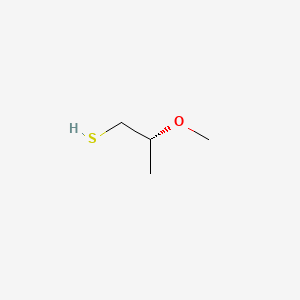
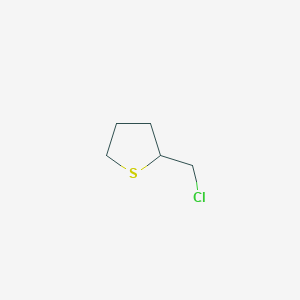
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
